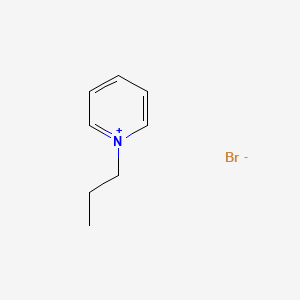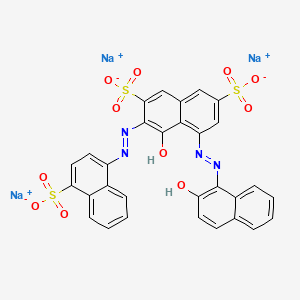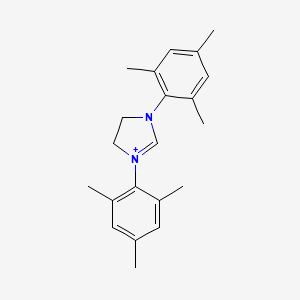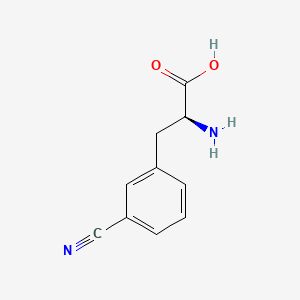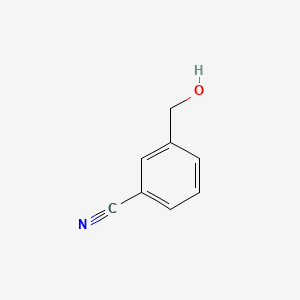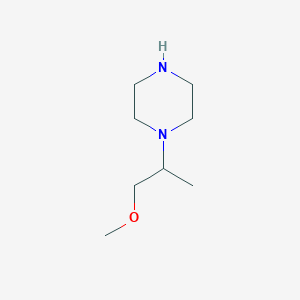
1-(1-Methoxypropan-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Methoxypropan-2-yl)piperazine” is a chemical compound with the CAS Number: 682802-89-71. It has a molecular weight of 158.241. The IUPAC name for this compound is methyl 2- (1-piperazinyl)propyl ether1. It is typically stored at room temperature and is available in liquid form1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(1-Methoxypropan-2-yl)piperazine” from the web search results.Molecular Structure Analysis
The InChI code for “1-(1-Methoxypropan-2-yl)piperazine” is 1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H31. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “1-(1-Methoxypropan-2-yl)piperazine” from the web search results.Physical And Chemical Properties Analysis
“1-(1-Methoxypropan-2-yl)piperazine” is a liquid at room temperature1. It has a molecular weight of 158.241. The purity of the compound is typically around 95%1.Aplicaciones Científicas De Investigación
Novel Sigma Receptor Ligands
1-(1-Methoxypropan-2-yl)piperazine analogues have been studied for their potential in oncology, specifically as σ receptor ligands. Researchers have designed novel analogues with reduced lipophilicity to improve their therapeutic and diagnostic applications. These modifications aim to enhance the compounds' entry into tumor cells while minimizing antiproliferative activity, making them promising candidates for positron emission tomography (PET) radiotracers (Abate et al., 2011).
Stereoselective Synthesis
The compound has been utilized in the stereoselective synthesis of piperazine derivatives, showcasing the versatility of piperazine in creating structurally diverse compounds with potential pharmacological applications. This includes the exclusive formation of (1,4)-bis[(2Z)-2-cyanoalk-2-en-1-yl]piperazines and (1,4)-bis[(2E)-3-aryl-2-methoxycarbonylprop-2-en-1-yl]piperazines, demonstrating the compound's utility in organic synthesis and drug development (Basavaiah & Reddy, 2001).
Cocaine-Abuse Therapeutic Agents
Derivatives of 1-(1-Methoxypropan-2-yl)piperazine have been explored for their potential as long-acting agents in the treatment of cocaine abuse. These derivatives show significant affinity for the dopamine transporter, suggesting their utility in developing therapeutic agents for substance abuse disorders. The specific modifications in the compounds' structure aim to achieve high selectivity and potency for the dopamine transporter, making them potential candidates for cocaine-abuse treatment (Hsin et al., 2002).
Dopaminergic Ligands
The compound has also been a part of research in developing dopaminergic ligands, particularly for mapping the dopamine D2 receptor binding site. This research is crucial for understanding dopaminergic signaling pathways and developing drugs targeting dopaminergic disorders, such as Parkinson's disease and schizophrenia. The synthesis of these compounds and their evaluation for affinity toward the D2 receptor contribute to the broader understanding of dopaminergic function and its pharmacological modulation (Penjišević et al., 2016).
Crystal Structure and Computational Analysis
Further, the compound's derivatives have been subject to crystal structure studies and computational analysis to understand their molecular properties better. This research provides insights into the compounds' reactive sites, aiding in the design of more effective and selective pharmacological agents. The detailed structural and computational analysis helps in predicting the biological activity of these compounds and optimizing their pharmacological profiles (Kumara et al., 2017).
Safety And Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive1. The hazard statements associated with it include H314, which means it causes severe skin burns and eye damage1. Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes1.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of “1-(1-Methoxypropan-2-yl)piperazine” from the web search results.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!
Propiedades
IUPAC Name |
1-(1-methoxypropan-2-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(7-11-2)10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUHFBTNNTORE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371592 |
Source


|
| Record name | 1-(1-methoxypropan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methoxypropan-2-yl)piperazine | |
CAS RN |
682802-89-7 |
Source


|
| Record name | 1-(1-methoxypropan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


